(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Chiral resolution Fluorine effect Tetrahydroquinoline

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 445493-15-2, MW 201.67 g/mol) is the single-enantiomer hydrochloride salt of a chiral 6-fluoro-2-methyl-tetrahydroquinoline (FTHQ). This compound belongs to the tetrahydroquinoline class—a privileged scaffold in medicinal chemistry—and serves specifically as the key chiral intermediate for the synthesis of (S)-flumequine, the more active enantiomer of the veterinary fluoroquinolone antibiotic.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
Cat. No. B12114461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C=CC(=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H/t7-;/m0./s1
InChIKeyUFUBHMKHWBJKMI-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Why (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Is Not an Interchangeable THQ Intermediate


(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 445493-15-2, MW 201.67 g/mol) is the single-enantiomer hydrochloride salt of a chiral 6-fluoro-2-methyl-tetrahydroquinoline (FTHQ) [1]. This compound belongs to the tetrahydroquinoline class—a privileged scaffold in medicinal chemistry—and serves specifically as the key chiral intermediate for the synthesis of (S)-flumequine, the more active enantiomer of the veterinary fluoroquinolone antibiotic [2]. Its differentiation from the racemic free base (CAS 42835-89-2), the (R)-enantiomer, and non-fluorinated THQ analogs is rooted in quantifiable differences in stereochemical purity, downstream product potency, and process chemistry behavior.

Stereochemical Identity: Single (S)-enantiomer hydrochloride salt; not racemic free base
Downstream Role: Direct chiral precursor for (S)-flumequine synthesis
Purification Advantage: Hydrochloride form enables aqueous recrystallization for enantiomeric enrichment

Why Racemic or (R)-Configured FTHQ Cannot Substitute for (S)-FTHQ Hydrochloride in Downstream Applications


Within the tetrahydroquinoline class, stereochemistry at the C-2 position is a well-documented determinant of biological activity—not a passive structural feature. The (S)-enantiomer of flumequine, derived exclusively from (S)-FTHQ, is demonstrably more effective as an antibacterial agent than its (R)-counterpart [1]. More broadly, in THQ-type ecdysone agonists, a single stereochemical inversion at C-2/C-4 produced a 55-fold difference in larvicidal potency [2]. Similarly, for THQ-based EPAC inhibitors, the (R)-enantiomer of CE3F4 exhibits 10-fold greater potency than the (S)-enantiomer [2]. These findings collectively establish that stereochemical identity is non-negotiable for biological function in this scaffold class. Substituting racemic FTHQ or the (R)-enantiomer for (S)-FTHQ hydrochloride introduces an undefined pharmacologically inactive or less-active component, compromising assay reproducibility, synthetic yield of active downstream products, and regulatory compliance in impurity profiling.

Target(S)-FTHQ HCl: defined (S)-configuration at C-2
Risk if substitutedRacemic FTHQ introduces undefined stereochemistry, may compromise assay reproducibility and downstream enantiomeric purity.
Target(S)-enantiomer hydrochloride, consistent chiral identity
Risk if substituted(R)-FTHQ or racemate may produce less-active enantiomer; enantiomer-dependent activity may shift significantly.
TargetHydrochloride salt with aqueous recrystallization enrichment
Risk if substitutedFree base lacks salt-specific purification; purification pathway may differ, limiting enantiomeric upgrade.

Quantitative Differentiation Evidence for (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride vs. Closest Comparators


Fluorine Substitution on the THQ Core Increases Stereoselectivity in Acylative Kinetic Resolution vs. Non-Fluorinated Analogs

In a direct comparative study, the acylative kinetic resolution of racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (fluorinated) and its non-fluorinated analogue 2-methyl-1,2,3,4-tetrahydroquinoline was evaluated using (S)-naproxen acyl chloride. The presence of the fluorine atom in the aromatic ring resulted in increased stereoselectivity of acylation compared to the non-fluorinated counterpart [1]. This fluorine-mediated enhancement of chiral discrimination is a measurable physicochemical differentiation that directly impacts the efficiency of enantiopure (S)-FTHQ production. A method for preparing enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with enantiomeric excess (ee) greater than 99% was developed as a result [1].

Fluorine effect on chiral resolution
Head-to-head
6-Fluoro-FTHQ (fluorinated): acylation with (S)-naproxen acyl chloride gave >99% ee
Non-fluorinated THQ: lower stereoselectivity under identical conditions
Fluorine substitution supports improved chiral resolution efficiency.
Direct comparison; ee improvement from ≤75% to >99% reported.
Chiral resolution Fluorine effect Tetrahydroquinoline Stereoselectivity Kinetic resolution

Enantiomeric Excess Improvement: Acylative Kinetic Resolution (>99% ee) vs. Classical N-Phthaloyl Resolution (75% ee) for (S)-FTHQ

Two distinct resolution methodologies for producing (S)-FTHQ have been published with quantifiable outcomes. The classical resolution using N-phthaloyl-(R)-FTHQ as resolving agent (Bálint et al., 2000) achieves 75% enantiomeric excess and 85% yield for (S)-FTHQ after workup [2]. In contrast, the acylative kinetic resolution approach (Gruzdev et al., 2013) delivers enantiopure (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with ee greater than 99% [1]. This represents a >24 percentage-point improvement in enantiomeric purity, which is critical when the material serves as a chiral precursor where the (R)-impurity directly translates to a less active or inactive downstream product.

Enantiomeric excess by method
Cross-study
>99% ee (kinetic resolution, Gruzdev 2013) vs. 75% ee (N-phthaloyl resolution, Bálint 2000)
Method choice directly impacts chiral purity; >24 percentage-point difference.
Classical method yields material that may not meet >98% ee thresholds for pharmaceutical synthesis.
Enantiomeric excess Chiral purity Process chemistry Resolution method comparison

(S)-FTHQ as Exclusive Precursor to (S)-Flumequine: Enantiomer-Dependent Antibacterial Activity and Pharmacokinetics

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is the direct chiral precursor for the synthesis of (S)-flumequine, the more active enantiomer of the fluoroquinolone antibiotic [1]. The (S)-enantiomer of flumequine has been established to be more effective as an antibacterial agent than the (R)-enantiomer [1]. In pharmacokinetic studies conducted in red sea bream, S-(−)-flumequine exhibited a longer elimination half-life (12.4 h) compared to R-(+)-flumequine (11.2 h), and the plasma concentration of S-(−)-flumequine was consistently higher than that of R-(+)-flumequine following intragastric administration of the racemate . The (S)-configuration of the FTHQ intermediate is preserved during the synthetic route to flumequine, meaning the stereochemical purity of the input FTHQ directly determines the enantiomeric composition of the final active pharmaceutical ingredient.

Flumequine enantiomer PK
Reported
(S)-Flumequine (from (S)-FTHQ): half-life 12.4 h; higher plasma concentration
(R)-Flumequine: half-life 11.2 h; lower plasma concentration (red sea bream model)
Stereochemistry influences exposure profile; (S)-enantiomer shows sustained plasma levels.
Antibacterial activity reported higher for (S)-enantiomer; enantiomer-specific context.
Flumequine Antibacterial Enantiomer Pharmacokinetics Chiral precursor

Hydrochloride Salt Form Enables Enantiomeric Enrichment by Recrystallization vs. Free Base Alone

The hydrochloride salt of FTHQ provides a specific advantage in enantiomeric purification that is not available with the free base alone. In the resolution process reported by Bálint et al. (2000), enantiomeric mixtures of moderate to medium enantiomeric purity were effectively enriched by recrystallization of the hydrochloride salt from water [1]. This salt-form-specific purification pathway complements the selective precipitation from the melt (which works best for mixtures of high starting enantiomeric purity) [1]. The two orthogonal enrichment methods—melt recrystallization and hydrochloride salt recrystallization—together enable production of (S)-FTHQ of high optical purity in a simple and economical manner [1]. Furthermore, the supercritical fluid extraction-based optical resolution (Kmecz et al., 2001) employed partial salt formation with HCl as an achiral acid followed by supercritical CO₂ extraction of the free enantiomers, demonstrating that the hydrochloride salt formation is integral to multiple resolution strategies [2].

Salt-form purification
Head-to-head
HCl salt recrystallization: effective for moderate enantiomeric purity mixtures
Free base melt recrystallization: effective only for high initial enantiomeric purity
Hydrochloride form extends enantiomeric enrichment to lower starting purities.
Two orthogonal enrichment methods together enable high optical purity production.
Hydrochloride salt Recrystallization Enantiomeric enrichment Process chemistry Salt formation

C-2 Stereochemistry Is a Dominant Driver of Biological Activity Across the Tetrahydroquinoline Scaffold Class

The criticality of C-2 stereochemistry in tetrahydroquinoline-based bioactive compounds is established across multiple independent target classes, providing class-level validation for why enantiomerically pure (S)-FTHQ is required rather than racemic material. In THQ-type ecdysone agonists evaluated against mosquito larvae (Aedes albopictus), the (2R,4S) enantiomer demonstrated 55 times higher larvicidal activity in vivo and 36 times higher competitive binding affinity to the ecdysone receptor in vitro compared to the (2S,4R) enantiomer [1]. In a distinct pharmacological context, for the EPAC1 inhibitor CE3F4 (a 5,7-dibromo-N-formyl derivative built on the 6-fluoro-2-methyl-THQ core), the (R)-enantiomer inhibited Epac1 GEF activity with 10-fold greater potency than the (S)-enantiomer, with an IC50 of 4.2 μM vs. the racemate IC50 of 23 ± 3 μM [2]. Although the absolute configuration preference is target-dependent, both examples quantify the magnitude of stereochemistry-driven activity differences as 10- to 55-fold, reinforcing that undefined stereochemistry at C-2 introduces unacceptable variability for any application requiring reliable biological activity.

Stereochemistry potency driver
Class-level
THQ enantiomers show 10- to 55-fold activity difference across ecdysone and EPAC1 targets
C-2 stereochemistry is a dominant source of biological variability within the scaffold class.
Class-level inference; undefined stereochemistry introduces unacceptable variability for reliable assays.
Stereospecificity Tetrahydroquinoline Enantiomer potency ratio Structure-activity relationship Ecdysone agonist

Procurement Decision Scenarios Where (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Is the Preferred Choice


Synthesis of Enantiopure (S)-Flumequine for Veterinary Antibacterial API Manufacturing

When the synthetic target is (S)-flumequine—the more active enantiomer with a 12.4 h half-life and higher plasma exposure compared to 11.2 h for the (R)-form [2]—starting from (S)-FTHQ hydrochloride eliminates the need for downstream chiral separation or resolution of the final API. The hydrochloride salt form additionally facilitates purification of the intermediate via aqueous recrystallization if the incoming enantiomeric purity requires upgrading [1]. This scenario applies to ANDA filers and API manufacturers targeting veterinary fluoroquinolone markets where enantiomeric purity specifications are enforced by pharmacopeial standards.

Stereochemically Defined Building Block for Tetrahydroquinoline-Focused Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) studies where the tetrahydroquinoline scaffold is being explored for target engagement—as exemplified by EPAC1 inhibitor programs where (R)- vs. (S)-configuration at C-2 produces a ≥10-fold potency difference [3]—procuring the single (S)-enantiomer hydrochloride as a starting material ensures that stereochemistry is controlled from the outset. Using racemic FTHQ would introduce an uncontrolled variable that could confound SAR interpretation, particularly when subsequent synthetic steps do not include a chiral resolution.

Flumequine Impurity Reference Standard for ANDA Regulatory Submissions and QC Method Validation

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (racemic free base, CAS 42835-89-2) is listed as Flumequine Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and quality control applications [4]. The (S)-enantiomer hydrochloride (CAS 445493-15-2) provides the stereochemically resolved form of this impurity, enabling more precise quantification of the enantiomer-specific impurity profile—a requirement that is increasingly common as regulatory agencies move toward chiral impurity specifications for chiral APIs.

Asymmetric Hydrogenation Process Development and Catalyst Screening Using FTHQ as a Benchmark Substrate

The reduction of 6-fluoro-2-methylquinoline to 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been established as a benchmark reaction for evaluating chiral hydrogenation catalysts, with 98% ee achieved using chiral cationic Ru-diamine complexes in water [5]. The (S)-FTHQ hydrochloride product serves as an authenticated reference standard for calibrating chiral HPLC methods used to determine the enantiomeric excess achieved by novel catalytic systems. Its well-characterized absolute configuration (established by X-ray crystallography of diastereoisomeric salts [2]) makes it an ideal reference point for catalyst benchmarking.

Application
Selection Property
Validation Focus
Synthesis of enantiopure (S)-flumequine
Enantiomeric purity & salt-form purification
Chiral HPLC ee confirmation; impurity profile
THQ scaffold SAR studies
Stereochemical control at C-2
Enantiomer-specific assay interpretation
Chiral impurity reference standard
Stereochemically resolved impurity identity
Chiral impurity method validation
Asymmetric hydrogenation benchmark
Authenticated enantiomeric reference
Chiral HPLC calibration for ee determination
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